4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid
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Overview
Description
4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenoxy group, a pyrrole ring, and a sulfamoylbenzoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenoxy)benzoic acid
- 4-Methoxyphenylboronic acid
- 4-(4-Methoxyphenoxy)phenylamine
Uniqueness
4-(4-Methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its methoxyphenoxy group enhances its solubility and reactivity, while the pyrrole ring and sulfamoylbenzoic acid moiety contribute to its potential biological activities and industrial applications .
Properties
Molecular Formula |
C18H16N2O6S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H16N2O6S/c1-25-13-4-6-14(7-5-13)26-17-15(20-8-2-3-9-20)10-12(18(21)22)11-16(17)27(19,23)24/h2-11H,1H3,(H,21,22)(H2,19,23,24) |
InChI Key |
XMITYVYFZBWPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 |
Origin of Product |
United States |
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